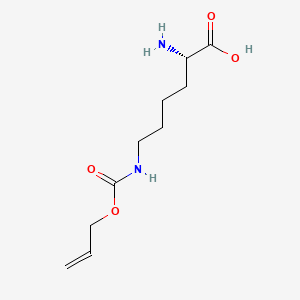

H-Lys(aloc)-OH

Descripción general

Descripción

H-Lys(aloc)-OH, also known as N-α-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The allyloxycarbonyl (aloc) group can be selectively removed under mild conditions, making it a valuable tool in the field of organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(aloc)-OH typically involves the protection of the amino group of lysine with the allyloxycarbonyl group. This can be achieved through the reaction of lysine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

H-Lys(aloc)-OH undergoes various chemical reactions, including:

Deprotection: The allyloxycarbonyl group can be removed using palladium catalysts under mild conditions.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.

Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Deprotection: Lysine with a free amino group.

Coupling Reactions: Peptides with extended chains.

Substitution Reactions: Substituted lysine derivatives.

Aplicaciones Científicas De Investigación

H-Lys(Alloc)-OH, also known as N-epsilon-allyloxycarbonyl-L-lysine, is a lysine derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It features an allyloxycarbonyl (Alloc) protecting group at the epsilon-amino position of lysine. The Alloc group can be selectively removed using palladium catalysts, allowing for the introduction of various functionalities at the lysine side chain.

Scientific Research Applications

H-Lys(Alloc)-OH is characterized by structural features that facilitate its role in peptide synthesis:

- Alloc Group An allyloxycarbonyl protecting group can be selectively removed using palladium catalysts, allowing the introduction of various functionalities at the lysine side chain.

- Selective Deprotection Accomplished using palladium catalysts, enabling further modifications such as cyclization or incorporation of other functional groups.

Peptide Synthesis Applications

H-Lys(Alloc)-OH is valuable in synthesizing branched and cyclic peptides. The ability to selectively remove the Alloc group allows for additional modifications at the lysine residue after the peptide chain has been assembled. Research has demonstrated that this compound can be effectively utilized in various synthetic strategies:

- Orthogonal Protection The Alloc group is stable under typical Fmoc deprotection conditions (e.g., TFA), making it ideal for complex peptide architectures where multiple protecting groups are employed.

- Selective Deprotection The removal of the Alloc group can be accomplished using palladium catalysts, which enables further modifications such as cyclization or incorporation of other functional groups.

Solubilizing Strategy for Poorly Soluble Peptides

A solubilizing strategy for poorly soluble peptides uses the chemoselective incorporation of a hydrophilic tag onto a hydrazide in a peptide . N-alkylation of peptide hydrazide with benzaldehydes bearing different substituents was performed, and Ac-LYRAG-NHNH2, a peptide hydrazide, was reacted with 4-anisaldehyde or 2,4-dimethoxybenzaldehyde in acetic acid and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for 1 h . The desired N-alkyl hydrazide was produced in high yield .

Synthesis of Polyamine Amino Acid Residues

Mecanismo De Acción

The mechanism of action of H-Lys(aloc)-OH primarily involves the protection and deprotection of the amino group. The allyloxycarbonyl group prevents unwanted reactions during peptide synthesis and can be selectively removed under mild conditions using palladium catalysts. This allows for the controlled assembly of peptide chains and the synthesis of complex peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

N-α-Fmoc-L-lysine: Another lysine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

N-α-Boc-L-lysine: Uses a tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

H-Lys(aloc)-OH is unique due to the selective and mild conditions required for the removal of the allyloxycarbonyl group. This makes it particularly useful in applications where other protecting groups may not be suitable due to harsher deprotection conditions.

Actividad Biológica

H-Lys(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine that features an allyloxycarbonyl (Alloc) protecting group. This compound is utilized primarily in peptide synthesis due to its orthogonal protection strategy, allowing for selective removal of the Alloc group under specific conditions. This article explores the biological activity of H-Lys(Alloc)-OH, focusing on its applications in peptide synthesis, biological assays, and relevant case studies.

H-Lys(Alloc)-OH is characterized by its dual protecting groups which facilitate the synthesis of complex peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is stable under basic conditions, while the Alloc group can be selectively removed using palladium-catalyzed deprotection methods. This selectivity is crucial for synthesizing branched and cyclic peptides, which often exhibit enhanced biological activities compared to their linear counterparts .

Table 1: Key Properties of H-Lys(Alloc)-OH

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₁N₂O₄ |

| CAS Registry Number | 146982-27-6 |

| Molecular Weight | 345.46 g/mol |

| Protecting Groups | Fmoc, Alloc |

| Deprotection Method | Pd(Ph₃P)₄/CHCl₃/AcOH/NMM |

Biological Activity

The biological activity of H-Lys(Alloc)-OH is primarily explored through its role in peptide synthesis. Peptides synthesized using this compound can exhibit a range of biological functions, including antimicrobial activity, cell signaling modulation, and enzyme inhibition.

Case Studies

-

Peptide Synthesis for Cyclic Structures :

Research has demonstrated that cyclic peptides synthesized using H-Lys(Alloc)-OH show improved stability and bioactivity. For instance, cyclic analogs of melanotan II were successfully synthesized using this compound, leading to enhanced in vivo stability and biological efficacy compared to linear peptides . -

Antimicrobial Peptides :

A study investigated the use of lysine derivatives in antimicrobial peptides. The incorporation of H-Lys(Alloc)-OH into peptide sequences resulted in compounds with significant activity against various bacterial strains. The mechanism was attributed to the ability of these peptides to disrupt bacterial membranes . -

Enzyme Inhibition :

H-Lys(Alloc)-OH has been used to synthesize peptides that inhibit specific enzymes involved in disease pathways. For example, peptides targeting phosphodiesterase I were synthesized with high coupling efficiency using H-Lys(Alloc)-OH as a building block, demonstrating potential therapeutic applications in cardiovascular diseases .

The mechanism by which peptides containing H-Lys(Alloc)-OH exert their biological effects often involves interaction with cellular membranes or specific receptors. For instance, studies have shown that certain peptides can induce mitochondrial cytochrome c release, which is a critical step in apoptosis . The structural properties imparted by the Alloc group allow for precise modifications that enhance binding affinity and specificity.

Propiedades

IUPAC Name |

2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZPOGGPUVRZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-03-9 | |

| Record name | NSC45852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.